molecular formula C9H5ClF4O B3041158 3'-Chloro-2'-fluoro-5'-(trifluoromethyl)acetophenone CAS No. 261763-00-2

3'-Chloro-2'-fluoro-5'-(trifluoromethyl)acetophenone

Cat. No.: B3041158
CAS No.: 261763-00-2
M. Wt: 240.58 g/mol
InChI Key: RMMRMTQJVZFTNN-UHFFFAOYSA-N
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Description

3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone: is an organic compound with the molecular formula C9H6ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde with appropriate reagents to introduce the acetophenone moiety .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the process may include halogenation reactions followed by Friedel-Crafts acylation to introduce the acetophenone group. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetophenone moiety can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone is used as a building block in organic synthesis. Its unique substituents make it valuable for creating complex molecules with specific properties.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties .

Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for creating effective and durable products .

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)acetophenone

Comparison: 3’-Chloro-2’-fluoro-5’-(trifluoromethyl)acetophenone is unique due to the specific combination of substituents on the acetophenone backbone. Compared to similar compounds, it offers a distinct balance of electronic and steric effects, making it particularly useful in fine-tuning the properties of synthesized molecules .

Properties

IUPAC Name

1-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c1-4(15)6-2-5(9(12,13)14)3-7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMRMTQJVZFTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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